molecular formula C15H38OSi3 B14407589 {[Di-tert-butyl(methyl)silyl](trimethylsilyl)methyl}(dimethyl)silanol CAS No. 87937-50-6

{[Di-tert-butyl(methyl)silyl](trimethylsilyl)methyl}(dimethyl)silanol

Cat. No.: B14407589
CAS No.: 87937-50-6
M. Wt: 318.72 g/mol
InChI Key: REFLDYCIZGTORW-UHFFFAOYSA-N
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Description

{Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol typically involves the reaction of tert-butyl(dimethyl)silanol with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of tert-butyl(dimethyl)silanol: This can be synthesized by reacting tert-butyl(dimethyl)silyl chloride with water or an alcohol.

    Reaction with trimethylsilyl chloride: The tert-butyl(dimethyl)silanol is then reacted with trimethylsilyl chloride in the presence of a base, such as pyridine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions may involve the conversion of silyl groups to silanes using reducing agents like lithium aluminum hydride.

    Substitution: The silyl groups can be substituted with other functional groups using reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride.

    Substitution reagents: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various silyl ethers or silanes.

Scientific Research Applications

Chemistry

In chemistry, {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is used as a silylating agent to protect hydroxyl groups during synthesis. It is also employed in the preparation of chiral ether derivatives and enol silyl ethers.

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules for drug discovery.

Medicine

In medicine, the compound’s ability to protect functional groups makes it valuable in the synthesis of pharmaceuticals. It can be used to create prodrugs that are activated in the body.

Industry

In the industrial sector, {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties contribute to the durability and performance of these products.

Mechanism of Action

The mechanism of action of {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol involves the interaction of its silyl groups with various molecular targets. The silyl groups can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. This protective effect is crucial in synthetic chemistry and drug development, where it ensures the stability and integrity of sensitive molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.

    tert-Butyldimethylsilyl chloride: Another silylating agent with a bulkier structure.

    Triisopropylsilyl chloride: Known for its steric hindrance, providing selective protection.

Uniqueness

{Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol stands out due to its combination of multiple silyl groups, offering enhanced stability and protection. Its unique structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

87937-50-6

Molecular Formula

C15H38OSi3

Molecular Weight

318.72 g/mol

IUPAC Name

ditert-butyl-[[hydroxy(dimethyl)silyl]-trimethylsilylmethyl]-methylsilane

InChI

InChI=1S/C15H38OSi3/c1-14(2,3)19(12,15(4,5)6)13(17(7,8)9)18(10,11)16/h13,16H,1-12H3

InChI Key

REFLDYCIZGTORW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C([Si](C)(C)C)[Si](C)(C)O)C(C)(C)C

Origin of Product

United States

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